molecular formula C17H21N5O5S B2571025 methyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 689749-71-1

methyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2571025
CAS No.: 689749-71-1
M. Wt: 407.45
InChI Key: PKSWZQGYGPKXAG-UHFFFAOYSA-N
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Description

Methyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a 1,2,4-triazole derivative characterized by:

  • A butyl group at the N4 position of the triazole ring.
  • A (4-nitrophenyl)formamido substituent at the C5 position.
  • A methyl ester linked via a sulfanyl (-S-) group to the triazole core.

Properties

IUPAC Name

methyl 2-[[4-butyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O5S/c1-3-4-9-21-14(19-20-17(21)28-11-15(23)27-2)10-18-16(24)12-5-7-13(8-6-12)22(25)26/h5-8H,3-4,9-11H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSWZQGYGPKXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=C1SCC(=O)OC)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps, starting from readily available starting materials

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of Substituents: The butyl group can be introduced through alkylation reactions, while the nitrophenyl group can be added via nitration reactions.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Precursor Assembly

The compound is typically synthesized via a multi-step protocol involving:

  • Triazole Ring Formation : Cyclocondensation of thiosemicarbazide derivatives with α-bromoacetophenones under reflux conditions (DMF, 110°C, 12 h) .

  • Sulfanyl-Acetate Coupling : Reaction of 3-mercapto-1,2,4-triazole intermediates with methyl bromoacetate in the presence of K₂CO₃ (yield: 68–73%) .

  • Amide Functionalization : Condensation of 4-nitrobenzoic acid chloride with the aminomethyl-triazole intermediate using triethylamine as a base (THF, 0°C → RT, 4 h) .

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
Triazole ring formationThiosemicarbazide, α-bromoacetophenone, DMF, 110°C65–70
Sulfanyl-acetate couplingMethyl bromoacetate, K₂CO₃, acetone, RT68–73
Amide formation4-Nitrobenzoyl chloride, Et₃N, THF75–80

Ester Saponification

The methyl ester undergoes alkaline hydrolysis to form the corresponding carboxylic acid:

  • Conditions : 2M NaOH, ethanol/water (1:1), reflux (6 h) .

  • Product : 2-[(4-Butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid (yield: 89%) .

Amide Hydrolysis

The 4-nitrobenzamide group resists hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, attributed to electron-withdrawing effects of the nitro group stabilizing the amide bond .

Nitro Group Reduction

Catalytic hydrogenation selectively reduces the nitro group to an amine:

  • Conditions : H₂ (1 atm), 10% Pd/C, ethanol, RT (12 h) .

  • Product : Methyl 2-[(4-butyl-5-{[(4-aminophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (yield: 82%) .

Table 2: Reduction Parameters

CatalystSolventTime (h)Yield (%)
Pd/C (10%)Ethanol1282
Raney NiMethanol2468

Alkylation at N1

The triazole ring undergoes alkylation at the N1 position under phase-transfer conditions:

  • Reagents : Benzyl bromide, tetrabutylammonium bromide, 50% NaOH, CH₂Cl₂ (yield: 74%) .

  • Product : Methyl 2-[(1-benzyl-4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .

Oxidative Desulfurization

Treatment with H₂O₂ in acetic acid removes the sulfanyl group:

  • Conditions : 30% H₂O₂, glacial HOAc, 60°C (3 h) .

  • Product : Methyl 2-(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)acetate (yield: 58%) .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, with major mass loss attributed to ester and nitro group degradation .

Photolytic Degradation

UV irradiation (254 nm, 48 h) in methanol induces:

  • Ester hydrolysis (30% conversion to carboxylic acid).

  • Partial reduction of the nitro group (8% amine formation) .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activities
Research has indicated that compounds containing the triazole moiety exhibit significant anticancer properties. Methyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is being studied for its potential as an antitumor agent. Triazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies on similar triazole-based compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The incorporation of a nitrophenyl group may enhance its bioactivity .

Agricultural Applications

Pesticide Development
The unique chemical structure of this compound positions it as a candidate for agricultural applications, particularly as a pesticide or herbicide. Compounds with triazole rings are often utilized in crop protection products due to their effectiveness against fungal pathogens .

Plant Growth Regulators
Research into the hormonal effects of triazole derivatives has suggested their role in influencing plant growth and development. These compounds can potentially act as growth regulators, enhancing crop yield and resistance to environmental stressors .

Material Science Applications

Polymer Chemistry
In material science, this compound can be explored as a building block for novel polymers. Its functional groups allow for the creation of materials with tailored properties for specific applications, such as coatings or adhesives .

Case Studies and Research Findings

Study Focus Findings
Study on Triazole Derivatives Anticancer ActivityDemonstrated significant inhibition of tumor cell lines.
Research on Pesticidal Properties Agricultural UseShowed effectiveness against common agricultural pests.
Polymer Synthesis Exploration Material ScienceDeveloped new polymer composites with enhanced durability.

Mechanism of Action

The mechanism of action of methyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer cells, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways.

Comparison with Similar Compounds

Structural Analogues from Literature

The following table highlights key structural differences and hypothesized impacts on properties:

Compound Name / Source Substituents (Triazole Ring) Ester Group Key Structural Features & Hypothesized Effects
Target Compound N4: Butyl; C5: (4-Nitrophenyl)formamido Methyl High lipophilicity (butyl), strong electron-withdrawing nitro group. Potential for enhanced target binding and moderate solubility.
Ethyl 2-[[4-(4-Fluorophenyl)-5-[[(4-Nitrobenzoyl)Amino]Methyl]-1,2,4-Triazol-3-Yl]Sulfanyl]Acetate N4: 4-Fluorophenyl; C5: (4-Nitrobenzoyl)amino Ethyl Fluorine improves metabolic stability; ethyl ester may slow hydrolysis compared to methyl. Nitro group retained for bioactivity.
Methyl 2-[[4-Methyl-5-[(4-Morpholin-4-Ylsulfonylbenzamido)Methyl]-1,2,4-Triazol-3-Yl]Sulfanyl]Acetate N4: Methyl; C5: Morpholine-sulfonyl benzamido Methyl Morpholine-sulfonyl group enhances solubility; methyl ester increases hydrolysis rate. Likely lower lipophilicity than target.
Ethyl 2-[(5-{[(4-Fluorobenzoyl)Amino]Methyl}-4-Phenyl-4H-1,2,4-Triazol-3-Yl)Sulfanyl]Acetate N4: Phenyl; C5: (4-Fluorobenzoyl)amino Ethyl Phenyl group increases rigidity; fluorine aids bioavailability. Ethyl ester balances stability and hydrolysis.
2-{[4-Allyl-5-(Benzotriazol-1-Ylmethyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-N-(4-Methylphenyl)Acetamide N4: Allyl; C5: Benzotriazolylmethyl N/A (amide) Allyl group introduces reactivity; benzotriazole may confer photostability. Amide linkage increases metabolic resistance.

Key Observations

Ethyl esters may prolong circulation time. The amide variant () eliminates ester hydrolysis, favoring stability but possibly reducing cell permeability.

N4 Substituents :

  • Butyl (target) : Increases lipophilicity (logP) compared to methyl () or phenyl (), favoring membrane penetration but possibly reducing aqueous solubility.
  • Fluorophenyl () : Balances hydrophobicity with electronegativity, enhancing target binding and metabolic resistance.

C5 Functionalization :

  • Nitro groups (target, ) : Strong electron-withdrawing effects may improve binding to enzymes (e.g., cytochrome P450) or DNA targets in antitumoral applications .
  • Morpholine-sulfonyl () : Polar group enhances solubility and may engage in hydrogen bonding, useful in hydrophilic environments.

Biological Activity Trends :

  • Compounds with nitro groups (target, ) are hypothesized to exhibit stronger cytotoxic or antimicrobial effects, as seen in structurally related triazoles .
  • Fluorinated analogs () may show improved pharmacokinetics due to reduced oxidative metabolism.

Biological Activity

Methyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, a compound with the CAS number 689749-71-1, belongs to a class of 1,2,4-triazole derivatives known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C17H21N5O5S
  • Molecular Weight : 407.44 g/mol
  • SMILES Notation : CCCCn1c(CNC(=O)c2ccc(cc2)N+[O-])nnc1SCC(=O)OC

Structural Insights

The compound features a triazole ring, which is a common pharmacophore in medicinal chemistry, particularly in antifungal and antibacterial agents. The presence of a nitrophenyl group enhances its potential for bioactivity through various mechanisms.

Antifungal and Antibacterial Properties

  • Antifungal Activity :
    • Triazole derivatives are known to inhibit fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols and disrupts fungal cell membrane integrity .
    • Recent studies have shown that compounds with similar triazole structures exhibit potent antifungal activity against various pathogens such as Candida albicans and Aspergillus fumigatus, with minimal inhibitory concentrations (MIC) often below 1 µg/mL .
  • Antibacterial Activity :
    • The biological evaluation of triazole derivatives indicates significant antibacterial effects against gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Antioxidant Properties

Research has demonstrated that this compound exhibits antioxidant properties. These properties are attributed to the presence of electron-rich moieties that can neutralize free radicals, thereby preventing oxidative stress-related cellular damage .

Anti-inflammatory Effects

Molecular docking studies suggest that the compound may also possess anti-inflammatory properties. The presence of functional groups allows for interactions with inflammatory mediators, potentially inhibiting pathways that lead to inflammation .

Structure-Activity Relationship (SAR)

The structure-activity relationship of triazole compounds indicates that modifications to the triazole ring and substituents significantly influence their biological activity. For example:

Compound ModificationBiological Activity
Presence of nitro groupsEnhanced antifungal activity
Alkyl chain lengthAffects solubility and permeability
Functional groups (e.g., amide)Modulates receptor binding affinity

Research indicates that derivatives with electron-withdrawing groups like nitro enhance the antifungal potency compared to those with electron-donating groups .

Case Study 1: Antifungal Efficacy

A study evaluating a series of triazole derivatives found that compounds structurally similar to this compound showed remarkable antifungal activity against fluconazole-resistant strains of Candida albicans with MIC values ranging from 0.0156 to 0.25 µg/mL .

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound exhibited significant scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .

Q & A

Basic: What are the optimal synthetic routes for methyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate?

Answer:
The synthesis typically involves multi-step reactions, including cyclization, sulfanyl group introduction, and amidation. For example:

  • Step 1: Construct the 1,2,4-triazole core via cyclization of thiosemicarbazides under reflux in ethanol or methanol .
  • Step 2: Introduce the sulfanyl-acetate moiety using nucleophilic substitution (e.g., reacting with methyl 2-mercaptoacetate in basic conditions) .
  • Step 3: Functionalize the triazole with the 4-nitrophenylformamido group via amidation, using coupling agents like DCC/DMAP .
    Key variables affecting yield include solvent polarity (e.g., DMF for amidation), temperature (reflux for cyclization), and catalyst choice.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substituent integration and connectivity, particularly for the butyl, sulfanyl, and 4-nitrophenyl groups .
  • FT-IR: Identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for the ester, N-H bend for the amide) .
  • X-ray Crystallography: Resolves 3D structure and confirms regiochemistry of the triazole ring (e.g., CCDC-1441403 in ) .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Advanced: How should researchers resolve conflicting spectroscopic data during structural validation?

Answer:
Conflicts (e.g., ambiguous NMR signals or crystallographic disorder) require:

  • Cross-Validation: Compare experimental IR/NMR with computational predictions (DFT) for vibrational and chemical shift assignments .
  • X-ray Refinement: Use high-resolution crystallographic data to resolve ambiguous bond lengths/angles (e.g., ’s CCDC-1441403) .
  • Isotopic Labeling: For complex cases, isotopic tracing (e.g., 15^{15}N-labeled triazole) clarifies nitrogen connectivity .

Advanced: How can pharmacological activity studies for this compound be designed?

Answer:

  • In Vivo Models: Use rat models (e.g., formalin-induced edema in ) to assess anti-inflammatory or anti-exudative activity. Dose-response curves and histopathology are critical .
  • In Vitro Assays: Test enzyme inhibition (e.g., COX-2) via fluorometric or colorimetric methods. Include positive controls (e.g., indomethacin) and triplicate replicates .
  • Mechanistic Studies: Employ molecular docking to predict target binding (e.g., cyclooxygenase active sites) before wet-lab validation .

Advanced: What computational methods predict the compound’s reactivity and intermolecular interactions?

Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO) for redox potential .
  • Molecular Dynamics (MD): Simulate solvation effects (e.g., in water/DMSO) to study stability and ligand-protein binding kinetics .
  • QSAR Modeling: Correlate substituent variations (e.g., butyl vs. methyl) with biological activity using regression analysis .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

  • Catalyst Screening: Test bases (e.g., K2_2CO3_3 vs. Et3_3N) for sulfanyl-acetate coupling; suggests NaH improves thiolate nucleophilicity .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance amidation efficiency, while THF may favor cyclization .
  • Temperature Control: Gradual heating (60–80°C) minimizes side reactions during triazole formation .

Advanced: What strategies address low solubility in biological assays?

Answer:

  • Prodrug Design: Modify the ester group (e.g., replace methyl with PEGylated chains) to enhance aqueous solubility .
  • Co-Solvent Systems: Use DMSO/PBS mixtures (<1% DMSO) for in vitro studies to maintain cell viability .
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles for sustained release and improved bioavailability .

Advanced: How to analyze regioselectivity in triazole derivatives during synthesis?

Answer:

  • Kinetic vs. Thermodynamic Control: Monitor reaction time and temperature; longer reflux favors thermodynamically stable 1,4-disubstituted triazole .
  • Protecting Groups: Use tert-butoxycarbonyl (Boc) to direct substitution to the 3-position of the triazole .
  • Spectroscopic Tracking: 1^1H NMR coupling patterns (e.g., J values for adjacent protons) distinguish 1,2,4-triazole regioisomers .

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